Product packaging for Benzo[d][1,3]dioxol-5-ylglycine(Cat. No.:)

Benzo[d][1,3]dioxol-5-ylglycine

Cat. No.: B8734953
M. Wt: 195.17 g/mol
InChI Key: UBQVWUJLVYTCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d][1,3]dioxol-5-ylglycine is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B8734953 Benzo[d][1,3]dioxol-5-ylglycine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)acetic acid

InChI

InChI=1S/C9H9NO4/c11-9(12)4-10-6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H,11,12)

InChI Key

UBQVWUJLVYTCIT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC(=O)O

Origin of Product

United States

The Prominence of the Benzo D Chemicalbook.comresearchgate.netdioxole Moiety in Modern Chemical Research

The benzo[d] chemicalbook.comresearchgate.netdioxole ring system, also known as methylenedioxybenzene, is a significant structural motif found in a vast array of natural products and synthetic compounds. chemicalbook.comwikipedia.org This heterocyclic scaffold, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a precursor in the synthesis of numerous pharmaceutical agents and is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. chemicalbook.com The presence of the methylenedioxy group often imparts unique biological activities to the parent molecule.

The utility of the benzo[d] chemicalbook.comresearchgate.netdioxole moiety extends to its role as a key building block in the total synthesis of complex natural products, such as aporphine (B1220529) alkaloids. rsc.org Its incorporation can be crucial for the biological efficacy of these molecules. For instance, studies on certain anticancer agents have shown that replacing the methylenedioxy unit can lead to a significant reduction in antitumor activity. nih.gov The electronic nature of the ring, enriched by the oxygen atoms, also makes it an important component in various chemical transformations. chemicalbook.com

The Versatility of Glycine Derived Scaffolds in Molecular Design

Glycine (B1666218), the simplest proteinogenic amino acid, and its derivatives are fundamental building blocks in organic synthesis. nih.govacs.org Their importance lies in their ability to serve as versatile scaffolds for the construction of a wide range of more complex α-amino acid derivatives. rsc.org The functionalization of the C-H bond adjacent to the nitrogen atom in glycine derivatives is a direct and efficient strategy for creating diverse molecular architectures. rsc.org

Glycine derivatives are instrumental in the synthesis of various bioactive compounds and materials. They can be readily modified to introduce a variety of functional groups, leading to compounds with applications in drug discovery and materials science. researchgate.netacs.org For example, the incorporation of a cyano group into glycine derivatives furnishes α-cyano glycine derivatives, which are valuable intermediates in organic synthesis. rsc.org Furthermore, these derivatives can act as bidentate ligands, capable of forming stable complexes with metal ions, which is a desirable feature in the design of new therapeutic agents. nih.govacs.org

Unveiling the Structure of Benzo D Chemicalbook.comresearchgate.netdioxol 5 Ylglycine

Direct Synthesis Strategies for Benzo[d]Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine

The direct construction of the Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine structure primarily relies on established methods for α-amino acid synthesis, utilizing the readily available precursor, piperonal (B3395001) (benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxole-5-carbaldehyde).

Multi-Step Approaches from Precursor Molecules

A common and classical multi-step approach involves the conversion of piperonal to an α-haloacetic acid derivative, followed by nucleophilic substitution with an amine source.

A plausible pathway commences with the conversion of piperonal to its corresponding α-bromoacetic acid, 2-bromo-2-(benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-yl)acetic acid. This transformation can be achieved through various methods, including the reaction of the corresponding mandelic acid derivative with a brominating agent. A general method for the synthesis of α-bromophenylacetic acids from the corresponding benzaldehydes involves reaction with tribromomethane and potassium hydroxide. researchgate.net Subsequent amination of the resulting α-bromo acid with ammonia (B1221849) or a protected amine source furnishes the desired Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine. frontiersin.orgscielo.br This nucleophilic substitution reaction is a standard procedure in amino acid synthesis. frontiersin.orgscielo.br

Table 1: Plausible Multi-Step Synthesis of Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine

StepReactionReagents and ConditionsTypical Yield (%)
1Aldehyde to α-hydroxy acidPiperonal, NaCN, then H₃O⁺80-90
2α-hydroxy acid to α-bromo acidHBr, PBr₃60-70
3α-bromo acid to α-amino acidExcess NH₃, H₂O50-60

Note: The yields are typical for analogous reactions and may vary for the specific synthesis of Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine.

One-Pot Synthetic Procedures

One-pot syntheses offer a more streamlined approach to Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine, reducing the number of isolation and purification steps. The Strecker and Bucherer-Bergs reactions are prominent examples of such procedures.

The Strecker synthesis involves the reaction of an aldehyde, in this case, piperonal, with ammonia and a cyanide source (e.g., KCN or HCN) to form an α-aminonitrile intermediate. researchgate.netorganic-chemistry.org Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. masterorganicchemistry.comnih.gov The reaction is typically carried out in a single pot, making it an efficient method for the preparation of racemic α-amino acids. masterorganicchemistry.comnih.gov

The Bucherer-Bergs reaction provides an alternative one-pot synthesis, reacting piperonal with ammonium (B1175870) carbonate and potassium cyanide to produce a hydantoin (B18101) intermediate. wikipedia.orgnih.gov This hydantoin can then be hydrolyzed under acidic or basic conditions to afford the target amino acid, Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine. alfa-chemistry.commdpi.com

Table 2: One-Pot Synthesis of Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine

ReactionStarting MaterialReagents and ConditionsProductTypical Yield (%)
Strecker SynthesisPiperonalNH₄Cl, KCN, H₂O, then H₃O⁺Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine60-80
Bucherer-Bergs ReactionPiperonal(NH₄)₂CO₃, KCN, EtOH/H₂O, heat; then hydrolysisBenzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine50-70

Note: The yields are typical for these reactions with aromatic aldehydes and may vary for piperonal.

Approaches for the Synthesis of Benzo[d]Current time information in Pasuruan, ID.wikipedia.orgdioxole-Containing Glycine Analogues

The synthesis of analogues of Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine allows for the exploration of structure-activity relationships. These approaches involve modifying the core structure by forming new carbon-carbon bonds, introducing the glycine moiety onto a pre-existing benzodioxole derivative, or derivatizing the amino acid itself.

Construction via Carbon-Carbon Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating carbon-carbon bonds and introducing the benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxole moiety onto a glycine template or vice versa.

The Suzuki coupling can be employed to couple a boronic acid derivative of the benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxole with a suitable halogenated glycine derivative. researchgate.networldresearchersassociations.comnih.gov For instance, (6-bromobenzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-yl)methanol can be converted into a boronic acid and coupled with a protected haloglycine ester. researchgate.net

The Heck reaction offers another avenue for C-C bond formation, where a benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxole halide can be coupled with a protected dehydroalanine (B155165) derivative to introduce the glycine side chain.

Introduction of the Glycine Moiety onto Benzo[d]Current time information in Pasuruan, ID.wikipedia.orgdioxole Derivatives

The glycine unit can be introduced onto a pre-functionalized benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxole ring. One such method involves the reaction of a benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxole amine with an α-haloacetate, followed by hydrolysis. For example, N-aryl glycines can be synthesized by reacting an aniline (B41778) derivative with ethyl chloroacetate. mdpi.com

Another approach involves the condensation of a benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxole derivative with an amino acid. For instance, (6-nitro-benzo[l,3]dioxole-5-il) acetic acid has been condensed with various amino acid esters using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt). Current time information in Pasuruan, ID.researchgate.net

Derivatization of Existing Benzo[d]Current time information in Pasuruan, ID.wikipedia.orgdioxole-Amino Acid Structures

Once Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine or its simple esters are synthesized, they can be further modified at the amine or carboxylic acid functional groups.

N-Acylation of the amino group is a common derivatization. This can be achieved by reacting the amino acid with acyl chlorides or anhydrides under basic conditions. For example, N-acyl carbazoles have been synthesized by reacting 9H-carbazoles with acyl chlorides. beilstein-journals.org This principle can be applied to N-acylate Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine.

Peptide coupling reactions allow for the incorporation of Benzo[d] Current time information in Pasuruan, ID.wikipedia.orgdioxol-5-ylglycine into peptide chains. Standard peptide coupling reagents such as PyAOP can be used to form amide bonds with other amino acids or amines. nih.govnih.govrsc.org

Alkylation of the nitrogen atom can also be performed, for example, through reductive amination of the amino acid with an aldehyde or ketone.

Stereoselective Synthesis of Enantiopure Benzo[d]nih.govwikipedia.orgdioxol-5-ylglycine

The creation of single-enantiomer α-amino acids such as Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine is a significant challenge in organic synthesis. The stereocenter at the α-carbon is crucial for the molecule's biological function. Two primary strategies have emerged as powerful tools for achieving high enantiopurity: the use of chiral auxiliaries and the application of asymmetric catalysis. researchgate.net

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is known for its reliability and high levels of stereoselectivity. researchgate.net

One of the most widely used classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org In a hypothetical synthesis of Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine, an N-glycinyl oxazolidinone derivative could be used. The process would involve the formation of an enolate, followed by alkylation with a suitable electrophile, such as 3,4-methylenedioxybenzyl bromide (safrole bromide). The bulky substituents on the oxazolidinone direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomer of Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine.

Another common chiral auxiliary is pseudoephedrine. When used as a chiral auxiliary, pseudoephedrine is converted into a corresponding amide with a glyoxylic acid derivative. The α-proton can be removed to form an enolate, which then reacts with an electrophile. The stereochemical outcome is controlled by the chiral scaffold of the pseudoephedrine molecule. wikipedia.org

A variety of chiral auxiliaries derived from natural products like amino acids, terpenes, and carbohydrates have been developed and are considered essential tools in asymmetric synthesis. nih.govresearchgate.net

Table 1: Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

Chiral Auxiliary Class Typical Application
Evans' Oxazolidinones Oxazolidinone Asymmetric alkylation, aldol (B89426) reactions wikipedia.org
Pseudoephedrine Amino Alcohol Asymmetric alkylation of glycine enolates wikipedia.org
Camphorsultam Sulfonamide Asymmetric Diels-Alder, alkylation reactions

Asymmetric Catalysis in Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. researchgate.net

For the synthesis of enantiopure Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine, several asymmetric catalytic methods could be envisioned. One such method is the asymmetric hydrogenation of a prochiral precursor. For example, an α-keto ester or an N-acyl-α,β-dehydroamino acid derivative containing the benzo[d] nih.govwikipedia.orgdioxole moiety could be hydrogenated using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). This method is widely used for the industrial production of various enantiopure amino acids.

Another powerful technique is phase-transfer catalysis. In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium salt derived from a cinchona alkaloid, facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile. For the synthesis of Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine, the asymmetric alkylation of a glycine Schiff base with 3,4-methylenedioxybenzyl bromide under phase-transfer conditions could provide the target molecule with high enantioselectivity.

The development of catalytic asymmetric methods is a rapidly advancing field, with new catalysts and reactions continually being reported that offer improved efficiency and selectivity for the synthesis of complex chiral molecules. researchgate.net A unified synthetic strategy was developed for benzo[d] nih.govwikipedia.orgdioxole-type benzylisoquinoline alkaloids, which utilized Noyori asymmetric hydrogenation to achieve excellent enantioselectivity. rsc.org

Green Chemistry Principles in Benzo[d]nih.govwikipedia.orgdioxol-5-ylglycine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This is particularly important in the pharmaceutical industry, where large quantities of solvents and reagents are often used.

Solvent-Free Reactions

One of the key principles of green chemistry is the reduction or elimination of solvents, which often constitute the largest proportion of waste in a chemical process. Solvent-free, or solid-state, reactions can lead to improved efficiency, reduced reaction times, and easier product purification.

A study on the synthesis of a thiazolidin-4-one derivative containing a benzo[d] nih.govwikipedia.orgdioxole moiety demonstrated the feasibility of a solvent-free reaction. nih.gov The reaction was carried out by heating a mixture of 3,4,5-trimethoxybenzaldehyde, mercaptoacetic acid, and 3,4-(methylenedioxy)benzylamine in an oil bath at 120°C. nih.gov This approach completely avoids the use of solvents, leading to a more environmentally friendly process. Similarly, catalyst-free synthesis of certain 1,5-benzodiazepines and dihydroquinoxalines can be achieved through multicomponent reactions, highlighting a green experimental method that avoids hazardous solvents and catalysts. nih.govrsc.org

The principles of this solvent-free approach could be applied to the synthesis of precursors for Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine, for instance, in the formation of an imine intermediate from piperonal (3,4-methylenedioxybenzaldehyde) and an amine.

Table 2: Comparison of Solvent-Based vs. Solvent-Free Reaction

Feature Solvent-Based Reaction Solvent-Free Reaction
Environmental Impact Higher (solvent waste) Lower
Reaction Time Often longer Can be shorter
Work-up/Purification More complex (solvent removal) Simpler

| Energy Consumption | Higher (heating/cooling large volumes) | Lower |

Catalyst Development for Sustainable Synthesis

The development of recoverable and reusable catalysts is another central tenet of green chemistry. Heterogeneous catalysts, such as zeolites, are particularly attractive as they can be easily separated from the reaction mixture by filtration. researchgate.net

Zeolites are crystalline aluminosilicates with a well-defined porous structure that can act as solid acid catalysts. They have been shown to be effective in the synthesis of 1,5-benzodiazepines, a class of compounds that, like Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine, contains a heterocyclic ring system. researchgate.net The use of a zeolite catalyst in the synthesis of a precursor to Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine could offer advantages such as high selectivity, operational simplicity, and catalyst recyclability.

Furthermore, the development of metal-free catalytic systems is a growing area of interest. uni-bayreuth.de For example, organocatalysts can be used to promote a wide range of chemical transformations and can often be recycled. The use of such catalysts in the synthesis of Benzo[d] nih.govwikipedia.orgdioxol-5-ylglycine would avoid the issues associated with residual metal contamination in the final product. The development of expedient green-chemistry approaches for the one-pot synthesis of novel 1,5-benzodiazepines has been demonstrated using CeCl3-KI as a promoter in ethanol (B145695), which allows for easy recovery and reusability of the catalyst. rsc.org

Reactions Involving the Amino Group

The nucleophilic character of the primary amino group is a focal point for a variety of chemical transformations, including the formation of new carbon-nitrogen and nitrogen-acyl bonds.

The amino group of Benzo[d] chemicalbook.comresearchgate.netdioxol-5-ylglycine readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. The stereochemical outcome of such reactions can be influenced by substituents on the molecule nih.gov. While specific studies on the acylation of 4-phenyl-5H-2,3-benzodiazepine show acylation occurring at the N-2 position to form an iminium acetate (B1210297) intermediate rsc.org, the primary amine of the glycine moiety is expected to be the primary site of acylation under standard conditions.

Alkylation of the amino group is also a feasible transformation, typically achieved by reaction with alkyl halides. The stereoselectivity of the alkylation of related phenylglycinol-derived lactams is a subject of detailed study, indicating that the stereochemical outcome can be controlled nih.gov. These reactions are synthetically useful for creating substituted piperidines and other complex alkaloids nih.gov.

Reaction Type Reagent Class Product Type Key Feature
AcylationAcid Anhydrides, Acid ChloridesN-Acyl-aminoglycine derivativesFormation of an amide bond.
AlkylationAlkyl HalidesN-Alkyl-aminoglycine derivativesFormation of a new C-N bond.

The amino group of Benzo[d] chemicalbook.comresearchgate.netdioxol-5-ylglycine serves as the nucleophilic component in the formation of peptide bonds. In peptide synthesis, the carboxylic acid of another amino acid is "activated" to facilitate this reaction. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization researchgate.net.

The general process involves the activation of a C-terminally protected amino acid, followed by nucleophilic attack from the N-terminus of Benzo[d] chemicalbook.comresearchgate.netdioxol-5-ylglycine to form a dipeptide beilstein-journals.org. This cycle of deprotection and coupling can be repeated to build longer peptide chains, a process amenable to automated solid-phase peptide synthesis (SPPS) beilstein-journals.orgnih.gov. Advanced coupling reagents, such as benziodoxole-based hypervalent iodine(III) compounds, have also been developed for the efficient synthesis of dipeptides, even with sterically hindered amino acids nih.gov. These reagents have proven effective in both solution-phase and solid-phase peptide synthesis nih.gov.

Peptide Coupling Method Activating Agents Significance Reference
Carbodiimide MethodDicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)Standard method for activating the carboxyl group for amide bond formation. researchgate.net
Hypervalent Iodine Reagent1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz)Enables efficient peptide coupling, including for sterically hindered amino acids. nih.gov
Solid-Phase Peptide Synthesis (SPPS)Various (e.g., Fmoc/t-Bu strategy)Allows for the automated synthesis of longer peptide chains on a solid support. beilstein-journals.orgnih.gov

Reactions Involving the Carboxyl Group

The carboxylic acid moiety is another key reactive site, participating in nucleophilic acyl substitutions and reductions.

Esterification of the carboxyl group can be achieved through several methods. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common approach openstax.org. For example, reacting Benzo[d] chemicalbook.comresearchgate.netdioxol-5-ylglycine with ethanol in the presence of an acid catalyst would produce Ethyl benzo[d] chemicalbook.comresearchgate.netdioxol-5-ylglycinate chemscene.com. A specific laboratory synthesis for a related compound, 1,3-Benzodioxole-5-carboxylic acid ethyl ester, involves converting the carboxylic acid to an acid chloride with oxalyl dichloride, followed by reaction with ethanol and triethylamine, yielding the ester chemicalbook.com. Novel reagents, such as benziodazolones, have also been developed for the direct esterification of alcohols under mild conditions mdpi.com.

Amidation, the formation of an amide from the carboxylic acid, is a fundamental transformation libretexts.org. This can be accomplished by reacting the acid with an amine, often requiring activation of the carboxyl group similar to peptide bond formation.

The carboxyl group can be reduced to a primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation libretexts.org. Alternatively, borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) is a selective reagent that rapidly reduces carboxylic acids to primary alcohols at room temperature, often preferred for its safety and selectivity over LiAlH₄ openstax.org. This would convert Benzo[d] chemicalbook.comresearchgate.netdioxol-5-ylglycine into the corresponding amino alcohol, 2-amino-2-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)ethanol. Biocatalytic asymmetric reduction has been demonstrated on the related ketone, 1-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)ethanone, to produce the chiral alcohol with high enantiomeric excess, highlighting the potential for stereoselective reductions within this class of compounds nih.gov.

Reaction Reagent(s) Product Reference
EsterificationAlcohol, Acid Catalyst (Fischer)Ester openstax.org
EsterificationOxalyl dichloride, then Alcohol/BaseEster chemicalbook.com
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol libretexts.org
ReductionBorane (BH₃/THF)Primary Alcohol openstax.org

Reactivity of the Benzo[d]chemicalbook.comresearchgate.netdioxole Ring System

The benzo[d] chemicalbook.comresearchgate.netdioxole ring is an electron-rich aromatic system due to the two oxygen atoms in the fused dioxole ring, which enhances its reactivity, particularly in electrophilic substitution reactions chemicalbook.com. This moiety is a key structural feature in numerous natural products and serves as a versatile precursor in organic synthesis chemicalbook.comresearchgate.net.

The ring system can participate in various synthetic transformations. For instance, it can be functionalized through reactions like the Suzuki-Miyaura coupling. A study demonstrated the coupling of 5-bromo-6-azidomethyl-benzo[d] chemicalbook.comresearchgate.netdioxole with various boronic acids to yield biaryl compounds researchgate.net. Furthermore, the benzo[d] chemicalbook.comresearchgate.netdioxole structure is a cornerstone in the total synthesis of several benzylisoquinoline alkaloids, including aporphines and coptisines, utilizing reactions like the Bischler–Napieralski reaction and N-arylation on derivatives of this ring system rsc.org. These examples underscore the capability of the benzodioxole ring to act as a scaffold for building complex molecular architectures.

Electrophilic Aromatic Substitution Patterns

The benzodioxole moiety is an activating group and directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms. libretexts.org For Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine, the glycine substituent is at position 5. The primary sites for electrophilic aromatic substitution are therefore positions 6 and, to a lesser extent, 4, which are ortho to one of the dioxole oxygen atoms.

Experimental work on related (6-nitro-benzo libretexts.orgwikipedia.orgdioxole-5-yl) acetic acid derivatives indicates that nitration occurs at the 6-position, ortho to one of the dioxole oxygens and meta to the acetic acid side chain. researchgate.net This suggests that for Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine, electrophilic substitution would likely favor the 6-position.

Table 1: Predicted Directing Effects of Substituents on the Benzodioxole Ring

SubstituentNatureDirecting Effect
-O-CH2-O-ActivatingOrtho, Para
-CH2COOHWeakly DeactivatingOrtho, Para
-NH2ActivatingOrtho, Para
-COOHDeactivatingMeta
-NH3+Strongly DeactivatingMeta

This table provides a qualitative prediction of directing effects based on general principles of electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine derivatives can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For this to occur with Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine, the molecule would first need to be halogenated, for instance, at the 6-position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Studies on the Suzuki-Miyaura coupling of halogenated aminopyrazoles have shown that bromo and chloro derivatives can be superior to iodo derivatives due to a reduced tendency for dehalogenation, an undesired side reaction. nih.govresearchgate.net Similar considerations would apply to halogenated derivatives of Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine. A variety of boronic acids and esters can be used as coupling partners, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf), XPhos Pd G2Catalyzes the cross-coupling
Ligand PPh3, dppf, XPhosStabilizes the palladium catalyst
Base K2CO3, Cs2CO3, K3PO4Activates the organoboron species
Solvent Dioxane/Water, Toluene, Ethanol/WaterSolubilizes reactants
Boron Reagent Arylboronic acids, Arylboronic estersSource of the new carbon fragment

This table summarizes common reagents and their roles in the Suzuki-Miyaura reaction.

Ring-Opening Reactions of the Dioxole Ring

The 1,3-benzodioxole (B145889) ring is generally stable, but it can undergo ring-opening reactions under specific conditions. Cleavage of the methylenedioxy bridge can be achieved using certain nucleophilic reagents. For aromatic compounds bearing electron-withdrawing groups, treatment with sodium benzyloxide in dimethyl sulfoxide (B87167) can lead to the cleavage of the dioxole ring to form catechol derivatives.

Enzymatic systems, particularly those involving cytochrome P450, are also known to mediate the opening of the methylenedioxy ring in various natural products and synthetic compounds. This metabolic process typically results in the formation of a catechol. While specific studies on the ring-opening of Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine are not widely reported, the presence of the glycine moiety, which can be either electron-donating or -withdrawing depending on its protonation state, would be expected to influence the susceptibility of the dioxole ring to cleavage.

Furthermore, the glycine cleavage system is a known metabolic pathway that breaks down glycine into smaller units. nih.govnih.gov This system, however, acts on the glycine side chain and not on the benzodioxole ring itself. nih.govnih.gov

Mechanistic Investigations of Benzo[d]libretexts.orgwikipedia.orgdioxol-5-ylglycine Transformations

Understanding the mechanisms of reactions involving Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine is crucial for controlling reaction outcomes and designing synthetic pathways.

Elucidation of Reaction Pathways and Intermediates

The transformations of Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine proceed through various intermediates depending on the reaction type.

In electrophilic aromatic substitution , the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.edu The attack of an electrophile on the aromatic ring of Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine would lead to the formation of such an intermediate. The stability of the possible sigma complexes determines the regioselectivity of the substitution. Attack at the 6-position allows for resonance delocalization of the positive charge onto the dioxole oxygen atoms, which is a stabilizing factor.

In Suzuki-Miyaura cross-coupling reactions , the catalytic cycle involves several organopalladium intermediates. libretexts.org For a hypothetical reaction of 6-bromo-Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine, the pathway would be:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative replaces the bromide on the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

Other transformations can involve different intermediates. For instance, the synthesis of related thiazolidin-4-one derivatives from 3,4-(methylenedioxy)benzylamine proceeds through the initial formation of an imine, which then undergoes nucleophilic attack and intramolecular cyclization. nih.govresearchgate.net

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for reactions of Benzo[d] libretexts.orgwikipedia.orgdioxol-5-ylglycine are scarce, general principles from related systems can be applied.

For electrophilic aromatic substitution , the rate is significantly influenced by the nature of the substituents on the aromatic ring. youtube.com Activating groups, such as the benzodioxole moiety, increase the reaction rate compared to benzene (B151609), while deactivating groups decrease it. lumenlearning.com Kinetic studies on nitration reactions often require careful control of conditions to ensure homogeneous solutions for accurate measurements. libretexts.org The rate-determining step is the formation of the sigma complex. msu.edu

Advanced Characterization Techniques for Benzo D 1 2 Dioxol 5 Ylglycine

Spectroscopic Analysis for Structural Confirmation4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)4.1.2. Infrared (IR) and Raman Spectroscopy4.1.3. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns4.2. X-ray Crystallography for Solid-State Structure Determination4.2.1. Single Crystal X-ray Diffraction Analysis4.2.2. Conformational Analysis in the Crystalline State

Without access to published experimental data, it is not possible to provide scientifically accurate information, data tables, or detailed research findings as required by the instructions. Generating such content would be speculative and would not adhere to the principles of scientific accuracy.

While characterization data exists for numerous other compounds containing the benzo[d] hmdb.canih.govdioxole moiety, this information cannot be extrapolated to accurately describe Benzo[d] hmdb.canih.govdioxol-5-ylglycine due to the significant influence the glycine (B1666218) substituent would have on its spectroscopic and crystallographic properties.

Therefore, the generation of the requested article with the specified content and structure is not feasible at this time due to the absence of the necessary source material in the public domain.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation of Benzo[d] sigmaaldrich.comthermofisher.comdioxol-5-ylglycine from potential impurities, starting materials, and byproducts that may arise during its synthesis. The inherent polarity of the amino acid functional group, combined with the distinct benzodioxole moiety, necessitates the development of specific and robust chromatographic protocols.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids, offering high resolution and sensitivity. For Benzo[d] sigmaaldrich.comthermofisher.comdioxol-5-ylglycine, both reversed-phase and chiral HPLC methods can be employed for purity determination and enantiomeric separation.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Due to the polar nature of the amino acid group, derivatization is often employed to enhance retention and improve peak shape. However, methods for the analysis of underivatized amino acids are also prevalent. nih.govgoums.ac.ir The benzodioxole ring in Benzo[d] sigmaaldrich.comthermofisher.comdioxol-5-ylglycine provides a chromophore that facilitates UV detection.

A typical RP-HPLC method for the analysis of Benzo[d] sigmaaldrich.comthermofisher.comdioxol-5-ylglycine could involve a C18 column with a gradient elution system. The mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would be programmed to gradually increase the proportion of the organic solvent to ensure the elution of the compound of interest and any less polar impurities.

Chiral HPLC: As Benzo[d] sigmaaldrich.comthermofisher.comdioxol-5-ylglycine possesses a chiral center at the alpha-carbon, separating its enantiomers (D- and L-forms) is crucial, particularly for applications where stereochemistry is important. Chiral HPLC can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. sigmaaldrich.comnih.gov

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have proven effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com The mobile phase for such separations is typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, with the potential addition of acidic or basic modifiers to optimize selectivity. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for the Analysis of Benzo[d] sigmaaldrich.comthermofisher.comdioxol-5-ylglycine

ParameterReversed-Phase HPLCChiral HPLC
Column C18, 4.6 x 150 mm, 5 µmChirobiotic T, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 95% B over 20 minIsocratic (e.g., 80% B) or Gradient
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C25 °C
Detection UV at 230 nm and 285 nmUV at 230 nm and 285 nm
Injection Vol. 10 µL10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, due to the low volatility and polar nature of amino acids, direct analysis of Benzo[d] sigmaaldrich.comthermofisher.comdioxol-5-ylglycine by GC-MS is not feasible. sigmaaldrich.comthermofisher.com Therefore, a critical derivatization step is required to convert the amino and carboxylic acid groups into more volatile and thermally stable functional groups. sigmaaldrich.comthermofisher.comnih.gov

Derivatization: A common approach for the derivatization of amino acids for GC-MS analysis is silylation. sigmaaldrich.comthermofisher.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting derivatives are significantly more volatile and produce characteristic fragmentation patterns in the mass spectrometer.

Another derivatization strategy involves esterification of the carboxylic acid group followed by acylation of the amino group. For instance, the sample can be treated with an acidic alcohol (e.g., propanol (B110389) in HCl) to form the propyl ester, followed by reaction with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Analysis: Following derivatization, the sample is injected into the GC-MS system. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used for separation. The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a fingerprint for the compound, allowing for its identification by comparison with a mass spectral library or by interpretation of the fragmentation pathways.

Table 2: Proposed GC-MS Analysis Parameters for Derivatized Benzo[d] sigmaaldrich.comthermofisher.comdioxol-5-ylglycine

ParameterDetails
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 100 °C for 30 minutes in acetonitrile
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-650

Computational Chemistry Approaches to Benzo D 1 2 Dioxol 5 Ylglycine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Benzo[d]dioxol-5-ylglycine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and related properties.

Density Functional Theory (DFT) Studies for Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the molecular geometry and reactivity of molecules like Benzo[d]dioxol-5-ylglycine. By approximating the electron density, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost.

DFT calculations are employed to determine the optimized geometry of Benzo[d]dioxol-5-ylglycine, predicting bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT can be used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and global softness, can also be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors help in predicting how Benzo[d]dioxol-5-ylglycine might interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For Benzo[d]dioxol-5-ylglycine, MD simulations can provide insights into its conformational flexibility and preferred shapes in different environments.

By simulating the motion of atoms in the molecule over a period of time, MD can explore the potential energy surface and identify stable and metastable conformations. This is particularly important for a molecule with rotatable bonds, as its conformation can significantly influence its biological activity and interaction with other molecules. The results of MD simulations can be analyzed to determine the most populated conformational states and the energy barriers between them.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. This method is instrumental in understanding the potential biological targets of Benzo[d]dioxol-5-ylglycine and its derivatives.

Prediction of Binding Modes

Molecular docking simulations can predict the most likely binding poses of Benzo[d]dioxol-5-ylglycine within the active site of a target protein. These simulations take into account the shape complementarity and chemical interactions between the ligand and the receptor. The output of a docking study is a set of possible binding modes, ranked by a scoring function that estimates the binding affinity. This information is crucial for understanding how the molecule might exert a biological effect.

Analysis of Interaction Energies

Following the prediction of binding modes, a more detailed analysis of the interaction energies between Benzo[d]dioxol-5-ylglycine and the receptor can be performed. This analysis breaks down the total binding energy into contributions from different types of interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

By identifying the key amino acid residues in the receptor's binding site that interact with the ligand, researchers can gain a deeper understanding of the molecular basis of recognition and binding. This knowledge is invaluable for the rational design of new derivatives with improved affinity and selectivity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

No peer-reviewed articles or database entries were found that specifically apply computational methods to elucidate the structure-activity relationship of Benzo[d]dioxol-5-ylglycine.

Quantitative Structure-Activity Relationships (QSAR)

A comprehensive search for Quantitative Structure-Activity Relationship (QSAR) studies involving Benzo[d]dioxol-5-ylglycine yielded no results. There are no published QSAR models detailing the predictive relationship between the structural features of this compound and its biological activity.

Table 1: QSAR Model Data for Benzo[d]dioxol-5-ylglycine

Model ID Training Set Size Test Set Size Statistical Parameters (e.g., r², q²) Descriptors

Pharmacophore Modeling for Analogue Design

There is no publicly available research on the use of pharmacophore modeling for the design of analogues based on the Benzo[d]dioxol-5-ylglycine scaffold. Consequently, no data on pharmacophoric features or their geometric arrangements could be retrieved.

Table 2: Pharmacophore Model Features for Benzo[d]dioxol-5-ylglycine

Feature Type Location (Coordinates/Distances) Feature Properties (e.g., Vector, Radius)

Application of Benzo D 1 2 Dioxol 5 Ylglycine As a Core Scaffold and Building Block

Synthesis of Complex Heterocyclic Systems

The benzo[d] ias.ac.inresearchgate.netdioxole framework is a common starting point for the synthesis of intricate heterocyclic structures, particularly those incorporating nitrogen atoms. Its derivatives are frequently employed in multi-step syntheses to build polycyclic architectures found in natural products and pharmaceutically active compounds.

The benzo[d] ias.ac.inresearchgate.netdioxole scaffold can be effectively fused with various nitrogen-containing rings to generate novel heterocyclic systems. A notable example involves the use of benzo[d] ias.ac.inresearchgate.netdioxol-5-ylboronic acid in palladium-catalyzed reactions to construct triazolopyridine derivatives. nih.gov In these syntheses, the boronic acid derivative serves as a key coupling partner, allowing for the direct attachment of the benzo[d] ias.ac.inresearchgate.netdioxole unit to a pre-formed or concurrently formed nitrogenous ring system. This method provides an efficient route to complex molecules that merge the structural features of the benzodioxole core with the chemical properties of azole-based heterocycles. nih.gov

The benzo[d] ias.ac.inresearchgate.netdioxole moiety is a hallmark of numerous benzylisoquinoline alkaloids, a class of natural products with diverse and potent biological activities. Synthetic strategies have been developed to incorporate this scaffold into complex, multicyclic alkaloid frameworks such as aporphines, coptisines, and dibenzopyrrocolines. rsc.org A unified synthetic approach allows for the construction of these varied alkaloid skeletons, starting from precursors bearing the benzo[d] ias.ac.inresearchgate.netdioxole unit. rsc.org Key reactions in these synthetic pathways include palladium-catalyzed arylations to form the core aporphine (B1220529) structure and Bischler–Napieralski reactions for the synthesis of coptisine-type alkaloids. rsc.org This demonstrates the utility of the benzo[d] ias.ac.inresearchgate.netdioxole group as a foundational element for building stereochemically complex and medicinally relevant molecules. rsc.org One example of a complex multicyclic architecture incorporating this scaffold is 1-(Benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)decahydroisoquinolin-4a-ol.

Development of Functionalized Molecular Probes

Derivatives of the benzo[d] ias.ac.inresearchgate.netdioxole scaffold have been developed as functionalized molecular probes for the detection of environmentally and biologically significant species. By attaching specific chelating or signaling groups to the benzodioxole ring, chemists can design molecules with high sensitivity and selectivity for target analytes.

An example is the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, a ligand designed for the detection of the carcinogenic heavy metal ion, lead (Pb²⁺). rsc.org This compound was synthesized through a simple condensation reaction between benzo[d] ias.ac.inresearchgate.netdioxole-5-carbaldehyde and 4-methyl-benzenesulfonohydrazide. rsc.org When immobilized on a glassy carbon electrode, this molecular probe demonstrates a reliable and sensitive electrochemical response to Pb²⁺ ions, highlighting the role of the benzo[d] ias.ac.inresearchgate.netdioxole core in the creation of advanced chemical sensors. rsc.org

Precursor for Advanced Materials (e.g., Organoselenium compounds)

The benzo[d] ias.ac.inresearchgate.netdioxole scaffold serves as a valuable precursor for the synthesis of advanced materials, including novel organoselenium compounds. These materials are of interest due to their potential applications in catalysis and as mimics of naturally occurring selenoenzymes like glutathione (B108866) peroxidase. ias.ac.innih.gov

An expedient synthesis has been reported for organoselenium compounds that incorporate the benzo[d] ias.ac.inresearchgate.netdioxole subunit, starting from piperonal (B3395001) (benzo[d] ias.ac.inresearchgate.netdioxole-5-carbaldehyde). ias.ac.in The initial step involves the synthesis of a diselenide, 1-((benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)methyl)-2-((benzo[d] ias.ac.inresearchgate.netdioxol-6-yl)methyl)diselane, which can then be converted into various unsymmetrical monoselenides. ias.ac.in This transformation is typically achieved by cleaving the Se-Se bond with a reducing agent like sodium borohydride, followed by reaction with an electrophile. ias.ac.in The resulting organoselenium compounds, which feature the stable benzo[d] ias.ac.inresearchgate.netdioxole unit, are being explored for their thermal decomposition behavior and potential as versatile synthons for further chemical modification. ias.ac.in

Table 1: Synthesis of Benzo[d] ias.ac.inresearchgate.netdioxole-Substituted Organoselenium Compounds

This table is based on data from the referenced literature and is for illustrative purposes.

Starting Material Key Reagent Product Class Example Compound
Piperonal NaHSe Diselenide 1-((benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)methyl)-2-((benzo[d] ias.ac.inresearchgate.netdioxol-6-yl)methyl)diselane
Diselenide NaBH₄ / Electrophile Monoselenide Unsymmetrical Selenides

Design and Synthesis of Ligands for Chemical Biology Studies

The benzo[d] ias.ac.inresearchgate.netdioxole scaffold is a key pharmacophore in the design and synthesis of ligands for chemical biology research. Its derivatives have been explored for a range of biological activities, including antitumor and anticonvulsant properties. The rigid structure of the scaffold allows for precise positioning of functional groups to interact with biological targets such as enzymes and receptors.

In the field of plant science, derivatives of benzo[d] ias.ac.inresearchgate.netdioxole have been rationally designed and synthesized as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.netnih.gov Auxins are a class of plant hormones that play a critical role in root development. Using computer-aided drug design, a series of N-(benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)-2-(one-benzylthio)acetamides were created and evaluated for their ability to promote root growth. nih.gov

One compound from this series, designated K-10, demonstrated a remarkable ability to enhance root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.gov Further studies confirmed that K-10 functions as an auxin mimic, binding effectively to the TIR1 receptor and inducing downstream transcriptional responses similar to natural auxins. researchgate.netnih.gov Molecular docking analysis suggested that K-10 has a stronger binding affinity for TIR1 than the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). nih.gov These findings establish the N-(benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)acetamide framework as a promising scaffold for developing novel plant growth regulators. researchgate.netnih.gov

Table 2: Bioactivity of Representative N-(benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)acetamide Derivative

This table is based on data from the referenced literature and is for illustrative purposes.

Compound ID Scaffold Biological Target Observed Effect
K-10 N-(benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)-2-(one-benzylthio)acetamide Auxin Receptor TIR1 Potent root growth promotion

Enzyme Inhibitors via Molecular Interaction Analysis

The benzo[d] nih.govrsc.orgdioxole scaffold has been integral to the development of various enzyme inhibitors. For instance, derivatives of this scaffold have shown potential as antibacterial agents and anticonvulsants. nih.govnih.gov A series of 5-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, certain derivatives showed potent inhibitory effects on Sarcina and Staphylococcus aureus. nih.gov

In the realm of anticonvulsant research, a series of 5-substituted benzo[d] nih.govrsc.orgdioxole derivatives were designed and synthesized. nih.gov One of the most active compounds from this series, compound 3c , exhibited strong protection against maximal electroshock (MES)-induced seizures in mice, with an ED50 value of 9.8 mg/kg and a protective index (TD50/ED50) of 23.4, comparable to established antiepileptic drugs. nih.gov

Furthermore, the structural features of benzo[d] nih.govrsc.orgdioxole derivatives have been analyzed to understand their molecular interactions. For example, the crystal structure of (±)-3-[(benzo[d] nih.govrsc.orgdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)thiazolidin-4-one reveals the planarity of the central thiazolidine (B150603) ring and its dihedral angles with the other ring systems, providing insights into its potential binding conformations. nih.gov Such structural information is crucial for the rational design of more potent and selective enzyme inhibitors.

The synthesis of various benzodioxole derivatives has been reported, highlighting the chemical tractability of this scaffold. For instance, benzodioxole carboxamide compounds have been synthesized from 2-(benzo[d] nih.govrsc.orgdioxol-5-yl)acetic acid or benzo[d] nih.govrsc.orgdioxole-5-carboxylic acids. nih.gov Additionally, a novel compound, (E)-1-(benzo[d] nih.govrsc.orgdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, was synthesized through a cross-aldol condensation, demonstrating the versatility of the benzodioxole moiety in organic synthesis. mdpi.com

Below is a table summarizing the biological activities of some enzyme inhibitors derived from the Benzo[d] nih.govrsc.orgdioxole scaffold:

Compound ClassTarget/ActivityKey Findings
5-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazolesAntibacterialHigh activity against Gram-positive and Gram-negative bacteria. nih.gov
5-substituted benzo[d] nih.govrsc.orgdioxole derivativesAnticonvulsantCompound 3c showed an ED50 of 9.8 mg/kg in the MES test. nih.gov
Stiripentol (STP) AnaloguesLactate Dehydrogenase (LDH) InhibitionSTP, containing a benzo[d] nih.govrsc.orgdioxole moiety, is an LDH inhibitor. mdpi.com

Targeted Protein Degraders (PROTACs)

Targeted protein degradation (TPD) has emerged as a powerful strategy in drug discovery, with proteolysis-targeting chimeras (PROTACs) at the forefront. mdpi.com PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govuni-muenchen.denih.gov This "event-driven" mechanism allows for the targeting of proteins that have been considered "undruggable" by traditional small molecule inhibitors. nih.govresearchgate.net

The development of effective PROTACs relies on the careful selection of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. nih.gov The benzo[d] nih.govrsc.orgdioxol-5-ylglycine scaffold can serve as a valuable building block in the synthesis of PROTACs, potentially as part of the POI ligand or integrated into the linker architecture. The modular nature of PROTAC design, often employing click chemistry, allows for the efficient creation of compound libraries with diverse structural features. uni-muenchen.de

A significant challenge in PROTAC development is the optimization of the linker, as its length and composition are crucial for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. nih.gov The concept of "scaffold hopping," where different core structures are explored, can be a valuable strategy to enhance the potency of PROTACs without extensive linker optimization. nih.gov

The table below outlines the fundamental components of a PROTAC and their roles:

PROTAC ComponentFunctionKey Considerations
Protein of Interest (POI) LigandBinds to the target protein intended for degradation.Affinity and selectivity for the POI.
LinkerConnects the POI ligand and the E3 ligase ligand.Length, rigidity, and chemical composition influence ternary complex formation. nih.gov
E3 Ligase LigandRecruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).Choice of E3 ligase can impact degradation efficiency and tissue selectivity. researchgate.net

Q & A

Q. What functional groups in benzo[d][1,3]dioxole-glycine hybrids most significantly influence reactivity?

  • Methodology :
  • Electrophilic Substitution : The dioxole ring directs electrophiles to the 5-position (ortho to oxygen).
  • Glycine Carboxyl Group : Participates in salt bridges with basic residues (e.g., Lysine in enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.